molecular formula C21H23ClN2O4S B15106201 (5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione

(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B15106201
M. Wt: 434.9 g/mol
InChI Key: ZFFGBMCATFBPQG-QKMFDWEGSA-N
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Description

The compound “(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione” is a thiazolidinedione (TZD) derivative characterized by a chloro-phenylpropenylidene substituent at the 5-position and a hydroxyethylpiperidine-linked oxoethyl group at the 3-position of the TZD core. Thiazolidinediones are known for their diverse pharmacological activities, including antidiabetic, antifungal, and anticancer effects . The unique structural features of this compound—such as the Z-configuration of the chloro-arylidene moiety and the hydrophilic hydroxyethylpiperidine side chain—suggest tailored solubility and target-binding properties compared to simpler TZD analogs.

Properties

Molecular Formula

C21H23ClN2O4S

Molecular Weight

434.9 g/mol

IUPAC Name

(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-3-[2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H23ClN2O4S/c22-16(12-15-6-2-1-3-7-15)13-18-20(27)24(21(28)29-18)14-19(26)23-10-5-4-8-17(23)9-11-25/h1-3,6-7,12-13,17,25H,4-5,8-11,14H2/b16-12-,18-13-

InChI Key

ZFFGBMCATFBPQG-QKMFDWEGSA-N

Isomeric SMILES

C1CCN(C(C1)CCO)C(=O)CN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/Cl)/SC2=O

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)CN2C(=O)C(=CC(=CC3=CC=CC=C3)Cl)SC2=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolidinedione Derivatives

Compound Name / ID Core Substituents Key Functional Groups Biological Activity
Target Compound 5-(Z)-Chloro-phenylpropenylidene; 3-hydroxyethylpiperidine-oxoethyl Chloro-arylidene, hydroxyethylpiperidine Antifungal, anticancer (inferred)
5-(Z)-Chloro-phenylpropenylidene-TZD () 5-(Z)-Chloro-phenylpropenylidene; 3-benzoic acid Chloro-arylidene, carboxylic acid Potential antifungal (structural analogy)
L-173 () 5-(4-Chlorophenyl)methylidene; 3-piperazine-triazole-difluorophenyl Piperazine, triazole, difluorophenyl Antifungal, anticancer
Hypolipidemic TZD () 5-(Pyridin-4-yl)methylidene; 3-nitrophenylpropenoyl Pyridinyl, nitropropenoyl Hypolipidemic

Key Observations:

  • The chloro-arylidene group in the target compound and ’s analog may enhance π-π stacking with biological targets, improving binding affinity compared to non-halogenated derivatives .

Pharmacological Activity and Selectivity

Table 2: Bioactivity and Physicochemical Properties

Compound Solubility (pH 7.4) Antifungal IC₅₀ (µM) Anticancer IC₅₀ (µM) Notes
Target Compound Moderate (predicted) Not reported Not reported Hydroxyethyl group may enhance tissue penetration
L-173 () Low (improved with cyclodextrins) 0.5–2.0 1.5–5.0 High selectivity for OSCC cells
Hypolipidemic TZD () High (due to sulfonic acid) N/A N/A Hypolipidemic activity linked to PPAR-γ modulation

Key Findings:

  • The piperidine-hydroxyethyl group in the target compound may offer a balance between solubility and membrane permeability, addressing a common limitation of TZDs like L-173, which requires cyclodextrin formulations for optimal delivery .

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